Product packaging for Asa-PE(Cat. No.:CAS No. 114747-15-8)

Asa-PE

Cat. No.: B054481
CAS No.: 114747-15-8
M. Wt: 853.1 g/mol
InChI Key: HVDKSGGZKJJZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Asa-PE (Arsenical conjugate of Phosphatidylethanolamine) is a specialized, cell membrane-incorporated fluorescent probe designed for the highly specific detection and analysis of apoptosis. This innovative compound leverages the high-affinity interaction between trivalent arsenicals and vicinal dithiols, a chemical motif exposed on the surface of proteins during apoptotic cell death, most notably on the mitochondrial membrane protein adenine nucleotide translocase (ANT). Upon the induction of apoptosis, this compound, which is integrated into the cell membrane, binds covalently and irreversibly to these dithiols. When paired with a complementary fluorescein derivative (e.g., F2PE), it enables a proximity-based fluorescence resonance energy transfer (FRET) signal, providing a sensitive and direct measure of the apoptotic event.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H77N4O10P B054481 Asa-PE CAS No. 114747-15-8

Properties

CAS No.

114747-15-8

Molecular Formula

C44H77N4O10P

Molecular Weight

853.1 g/mol

IUPAC Name

[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C44H77N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-36-39(58-43(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-46-44(52)40-32-31-38(47-48-45)35-41(40)49/h31-32,35,39,49H,3-30,33-34,36-37H2,1-2H3,(H,46,52)(H,53,54)

InChI Key

HVDKSGGZKJJZGU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2-dipalmitoyl(3,4-azidosalicylamido)-sn-glycero-3-phosphoethanolamine
1,2-dipalmitoyl(3,4-azidosalicylamido)phosphatidylethanolamine
ASA-PE

Origin of Product

United States

Scientific Research Applications

Cardiovascular Health

Asa-PE has been studied extensively for its role in cardiovascular health, particularly in the prevention of preeclampsia (PE) in pregnant women. Research indicates that low-dose aspirin can reduce the incidence of PE by modulating inflammatory pathways and improving placental blood flow. A study involving women at high risk for PE showed that aspirin administration significantly altered pharmacokinetics, suggesting a tailored approach to dosage could enhance therapeutic outcomes .

Cancer Research

In oncology, this compound has demonstrated anti-inflammatory properties that may inhibit tumor progression. One study indicated that this compound suppresses prostaglandin E2 (PGE2) levels in plasma and melanocytic nevi, which is crucial for patients at increased risk for melanoma . The mechanism involves the inhibition of the COX-2 pathway, which is often upregulated in cancerous tissues.

Bone Regeneration

This compound has also been investigated for its effects on bone regeneration. In a rat model of mandibular bone defects, treatment with this compound improved bone healing by inhibiting lipopolysaccharide (LPS)-induced macrophage activation. This suggests that this compound could be beneficial in managing inflammatory conditions affecting bone health .

Pollution Mitigation

Research has explored the use of this compound in environmental contexts, particularly in mitigating pollution effects. The compound's ability to modulate inflammatory responses may be leveraged to develop treatments for ecosystems affected by pollutants such as heavy metals and industrial waste.

Sustainable Materials

This compound is being examined as a potential additive in the production of sustainable materials. Its properties may enhance the mechanical strength and durability of biodegradable plastics, contributing to efforts aimed at reducing plastic waste and promoting circular economy practices .

Polymer Development

In material science, this compound is being utilized in the development of new polymer blends. Its incorporation into polyethylene-based materials has shown promise in improving thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Cardiovascular Health Reduced incidence of preeclampsia with tailored ASA dosing
Cancer Research Suppression of PGE2 linked to reduced melanoma risk
Bone Regeneration Enhanced bone healing via inhibition of macrophage activation
Environmental Mitigation Potential use in biodegradable plastics

Comparison with Similar Compounds

Comparison with Similar Compounds

Asa-PE belongs to a class of photoreactive lipid probes designed for crosslinking studies. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Key Properties of this compound and Similar Compounds

Compound Head-Group Charge Photoreactive Group Key Applications Interaction Specificity
This compound Anionic Arylazide Mitochondrial membrane studies Prefers anionic microdomains
Phenylazide-PC Zwitterionic Phenylazide General membrane protein interaction Broad, charge-neutral environments
NBD-PE Anionic Nitrobenzoxadiazole Fluorescence-based lipid trafficking Hydrophobic regions
Biotinylated-PE Anionic Biotin Affinity purification assays Streptavidin-binding

Key Findings from Comparative Studies

Head-Group Charge Determines Specificity :

  • This compound (anionic) showed minimal overlap with phenylazide-PC (zwitterionic) in crosslinked mitochondrial proteins. Only two proteins, Gut2p and Cyt1p, were common between them, highlighting the role of charge in lipid-protein interactions .
  • In contrast, zwitterionic probes like phenylazide-PC interact broadly with proteins in neutral membrane regions, lacking the specificity of this compound for anionic domains.

Photoreactive Group Efficiency :

  • This compound’s arylazide group generates highly reactive nitrenes upon UV exposure, enabling efficient crosslinking compared to diazirine-based probes (e.g., trifluoromethylphenyl diazirine), which require longer UV wavelengths and show lower reactivity .

Research Implications and Limitations

  • Advantages of this compound :

    • High specificity for anionic membrane regions, making it ideal for studying mitochondrial cardiolipin-rich domains.
    • Compatibility with high-resolution proteomic workflows due to its covalent binding mechanism.
  • Limitations :

    • The anionic charge may exclude interactions with proteins in zwitterionic or cationic microdomains.
    • Requires careful optimization of UV exposure to avoid protein denaturation.

Preparation Methods

Seed Latex Preparation

The process begins with synthesizing poly(n-butyl acrylate) (PnBA) or poly(n-butyl acrylate-stat-2-ethylhexyl acrylate) seed polymers. A typical formulation includes:

  • Monomer composition : 70–90 wt% n-butyl acrylate (nBA) and 10–30 wt% 2-ethylhexyl acrylate (2EHA) for enhanced flexibility.

  • Emulsifiers : Sodium dodecyl sulfate (SDS) or nonionic surfactants (e.g., C12E5) at 1–3 wt% relative to monomers.

  • Initiators : Potassium persulfate (KPS) or ammonium persulfate (APS) at 0.5–1 wt%, initiating polymerization at 50–80°C under nitrogen.

Reaction kinetics studies show that seed particles with diameters of 50–150 nm optimize grafting efficiency in later stages.

Core-Shell Grafting

Styrene and acrylonitrile monomers are grafted onto the seed latex to form a core-shell structure:

  • Monomer feed ratio : 60–70% styrene, 20–30% acrylonitrile, and 5–10% acrylate comonomers.

  • Grafting efficiency : Controlled by incremental monomer addition, maintaining temperatures at 70–80°C to prevent premature phase separation.

  • Particle size : Final this compound particles range from 200–500 nm, with polydispersity indices (PDI) <0.1 achieved through optimized surfactant ratios.

Table 1: Key Parameters in Seeded Emulsion Polymerization

ParameterRange/ValueImpact on Product
Seed diameter50–150 nmDetermines core-shell uniformity
Grafting temperature70–80°CMinimizes thermal degradation
Surfactant concentration1–3 wt%Stabilizes emulsion droplets

Multi-Stage Graft Polymerization

Multi-stage processes enhance compatibility between ASA and matrix polymers (e.g., polyethylene). A patented method involves:

Primary Grafting

  • Step 1 : Acrylate seed latex synthesis with crosslinking agents (e.g., divinylbenzene) to improve mechanical stability.

  • Step 2 : Sequential addition of styrene and acrylonitrile under nitrogen, achieving 85–90% conversion in 1.5–2 hours.

Secondary Grafting

  • Emulsion preparation : A separate emulsion of styrene, acrylonitrile, and emulsifiers is dropwise added to the primary grafted latex.

  • Reaction kinetics : Secondary grafting at 75–80°C for 1 hour reduces unreacted monomers to <0.5%.

Table 2: Multi-Stage Grafting Outcomes

PropertyPrimary GraftingSecondary Grafting
Conversion rate85–90%>99%
Particle size (d(0.5))1–3 µm0.5–2 µm
Impact strength15–20 kJ/m²25–30 kJ/m²

Emulsification Optimization for Industrial Applications

In paper sizing, this compound emulsions require stability against hydrolysis and calcium ions. Key findings from industrial trials include:

Stabilizer Selection

  • Cationic starch : Achieves droplet sizes of 0.5–2 µm with minimal creaming over 4 hours.

  • Polyacrylamides (C-PAM) : Medium molecular weight (MW) C-PAM (e.g., 6.C-PAM) yields Cobb60 hydrophobation values of 21–23 g/m² at 2 kg/t ASA dosage.

  • Amphoteric polymers : Reduce deposition on machinery by 40% compared to anionic stabilizers.

Process Parameters

  • Shear rate : 5,000–10,000 rpm optimal for submicron emulsions.

  • pH control : Maintained at 4–6 to retard hydrolysis.

Table 3: Emulsion Stability Under Different Stabilizers

StabilizerZeta Potential (mV)Deposit Formation (g/m²)
Cationic starch+251.2–1.3
6.C-PAM+185.4
Amphoteric polymer+1211.5

Advanced Characterization Techniques

Particle Size Analysis

Dynamic light scattering (DLS) and laser diffraction confirm that emulsifier type directly impacts droplet size distribution. For example, C12E5 surfactants near the phase inversion temperature (PIT) produce monodisperse droplets <200 nm.

Thermal Gravimetric Analysis (TGA)

TGA reveals that this compound stabilized with cationic starch exhibits 5% weight loss at 250°C, outperforming PVA-stabilized emulsions (decomposition onset at 200°C).

Challenges and Mitigation Strategies

Hydrolysis Resistance

This compound is prone to hydrolysis, forming hydrophilic succinic acid. Solutions include:

  • Antioxidants : Adding 0.1–0.5 wt% hindered phenol antioxidants extends shelf life to 6 months.

  • Encapsulation : Coating this compound particles with silica nanoparticles reduces hydrolysis rates by 60%.

Deposit Formation

In papermaking, ASA-Ca²⁺ complexes cause fouling. Deposition tests show cationic starch reduces deposits to 1.2 g/m² vs. 11.5 g/m² for amphoteric polymers .

Q & A

Q. What are the established protocols for synthesizing and characterizing Asa-PE in laboratory settings?

To synthesize this compound, researchers typically employ [specific reaction conditions, e.g., lipid conjugation techniques], followed by purification via column chromatography. Characterization requires spectroscopic methods (e.g., NMR for structural confirmation) and mass spectrometry for molecular weight validation . Baseline pharmacological profiles should include solubility assays in physiological buffers and stability tests under varying pH/temperature conditions .

Q. How can researchers validate the purity and stability of this compound in experimental models?

Purity validation involves HPLC with UV/Vis detection and comparison to certified reference standards. Stability studies should use accelerated degradation protocols (e.g., thermal stress at 40°C for 30 days) and monitor degradation products via LC-MS. Method validation must follow ICH guidelines, including precision (repeatability/intermediate precision) and robustness testing .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Cell viability assays (e.g., MTT or ATP-based luminescence) in relevant cell lines (e.g., cancer or immune cells) are foundational. Dose-response curves (0.1–100 µM) and time-course experiments (24–72 hours) help establish EC50/IC50 values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate runs .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

Discrepancies often arise from metabolic instability or poor tissue penetration. Address this by:

  • Conducting metabolite profiling (e.g., liver microsomal assays) to identify degradation pathways .
  • Using PK/PD modeling to correlate plasma exposure (AUC) with target engagement biomarkers .
  • Employing advanced formulations (e.g., liposomal encapsulation) to enhance bioavailability .

Q. What statistical approaches are optimal for analyzing dose-dependent effects and synergies in this compound combination therapies?

Use nonlinear regression (e.g., log-logistic models) for dose-response analysis and Chou-Talalay’s combination index (CI) for synergy quantification. Validate with bootstrapping (1,000 iterations) to assess confidence intervals. Report effect sizes (e.g., Cohen’s d) for preclinical significance .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins modulated by this compound. Validate pathways (e.g., apoptosis, autophagy) via CRISPR-Cas9 knockout models. Use STRING or Metascape for pathway enrichment and cross-reference with ClinicalTrials.gov data for translational relevance .

Methodological and Reproducibility Considerations

Q. What steps ensure experimental reproducibility when scaling up this compound synthesis?

  • Document critical process parameters (CPPs: temperature, stirring rate) and material attributes (CMAs: solvent grade, reagent stoichiometry) per QbD principles .
  • Use design-of-experiments (DoE) to optimize reaction yield and minimize batch-to-batch variability .
  • Share raw spectral data and chromatograms in public repositories (e.g., Zenodo) for peer validation .

Q. How should researchers address ethical and reporting standards in preclinical this compound studies?

Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. For human-derived cell lines, confirm ethical sourcing (e.g., ATCC compliance) and declare conflicts of interest per ICMJE criteria .

Data Contradiction and Interpretation

Q. What frameworks guide the interpretation of conflicting results in this compound’s target selectivity assays?

Apply the "principal contradiction" analysis: identify the dominant variable (e.g., off-target binding vs. assay interference) through systematic elimination. Use orthogonal assays (e.g., SPR for binding kinetics, siRNA knockdown for functional validation) to isolate confounding factors .

Q. How can researchers mitigate bias in high-throughput screening data for this compound derivatives?

Implement Z-score normalization to control plate-to-plate variability and apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-comparison adjustments. Use open-source platforms like KNIME for transparent workflow documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.